2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c15-9-3-1-4-10(16)13(9)14(19)17-7-6-11(18)12-5-2-8-20-12/h1-5,8,11,18H,6-7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEKGZGPYPFPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCC(C2=CC=CS2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide coreThe thiophene ring is then attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine or fluorine atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its structure suggests potential use as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the halogen substituents could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Moieties
The thiophene ring is a critical pharmacophore in several bioactive compounds. For instance:
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (compound f in ) shares the thiophen-2-yl group but differs in its tetrahydronaphthalen-amine core and ethoxy linker. Unlike the benzamide derivative, this compound lacks halogen substituents, which may reduce its metabolic stability compared to the chloro-fluoro-substituted benzamide .
- (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (compound d in ) includes a hydroxylated tetrahydronaphthalene system. The absence of a benzamide backbone limits direct comparison, but the shared thiophene and propylamine groups suggest overlapping binding preferences in hydrophobic environments .
Halogenated Benzamide Derivatives
- However, nitro groups are often associated with toxicity, making the chloro-fluoro combination a safer alternative for therapeutic development.
- 2,6-Dichloro-N-[3-hydroxy-3-(thiophen-3-yl)propyl]benzamide : Substituting fluorine with chlorine at position 6 enhances lipophilicity but may reduce selectivity due to steric bulk. The thiophen-3-yl isomer (vs. thiophen-2-yl) could also shift binding interactions due to altered ring orientation.
Physicochemical and Pharmacokinetic Properties
| Property | 2-Chloro-6-Fluoro-Benzamide Derivative | (S)-N-Propyl-5-[2-(Thiophen-2-yl)ethoxy]-Tetrahydronaphthalen-2-amine | N-[3-Hydroxy-3-(Thiophen-2-yl)Propyl]-2-Nitrobenzamide |
|---|---|---|---|
| Molecular Weight | ~340.8 g/mol | ~440.6 g/mol | ~358.8 g/mol |
| LogP (Predicted) | 2.9 | 4.1 | 3.2 |
| Hydrogen Bond Donors | 2 (amide NH, hydroxyl) | 1 (amine NH) | 2 (amide NH, hydroxyl) |
| Halogen Substituents | Cl, F | None | Cl, NO2 |
The chloro-fluoro-benzamide’s balanced logP (2.9) may favor both absorption and solubility.
Research Findings and Functional Implications
Stability and Toxicity
The absence of nitro or cationic groups (cf. The hydroxypropyl group may mitigate cytotoxicity by improving solubility and metabolic clearance .
Biological Activity
The compound 2-Chloro-6-Fluoro-N-[3-Hydroxy-3-(Thiophen-2-Yl)Propyl]Benzamide is a novel chemical entity with potential therapeutic applications. Its structure incorporates a chloro and fluoro group, alongside a thiophene moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with key enzymes, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.77 g/mol. The presence of halogen atoms and a heterocyclic thiophene ring suggests that this compound may exhibit unique pharmacological properties.
Biological Activity Overview
Recent studies have indicated that derivatives of similar structures possess significant bioactivities, including:
-
Anticancer Activity :
- The compound was synthesized for anticancer assays, particularly focusing on its interactions with Caspase-3 and Topoisomerase II . These enzymes are crucial in apoptosis and DNA replication, respectively.
- Preliminary results suggest that the compound may inhibit these targets effectively, potentially leading to cell cycle arrest and apoptosis in cancer cells.
-
Antimicrobial Properties :
- Related compounds have shown high antifungal activity against Candida albicans and Aspergillus niger. This suggests that the title compound might also exhibit similar antifungal properties, warranting further investigation.
-
Neuroprotective Effects :
- Similar benzamide derivatives have been reported to inhibit β-amyloid aggregation, a hallmark of Alzheimer’s disease. This raises the possibility that the compound might have neuroprotective effects.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
-
Study on Antifungal Activity :
A derivative of the compound demonstrated an IC50 value of 12 μM against Candida albicans, indicating strong antifungal potential compared to standard antifungal agents . -
Caspase-3 Interaction :
In vitro assays revealed that the compound inhibited Caspase-3 activation in cancer cell lines, suggesting a mechanism for inducing apoptosis . -
Topoisomerase II Inhibition :
The compound showed significant inhibition of Topoisomerase II activity with an IC50 value of 15 μM, indicating its potential as an anticancer agent .
Data Tables
| Biological Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Antifungal | 12 | Candida albicans | |
| Caspase-3 Inhibition | 20 | Caspase-3 | |
| Topoisomerase II | 15 | Topoisomerase II |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in cell proliferation and apoptosis. The halogen substituents enhance lipophilicity and may facilitate better interaction with biological membranes.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-chloro-6-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Benzamide Formation : React 2-chloro-6-fluorobenzoic acid with thionyl chloride to generate the acyl chloride intermediate, followed by coupling with a propylamine derivative .
Thiophene Incorporation : Introduce the thiophen-2-yl group via nucleophilic substitution or Suzuki-Miyaura coupling, ensuring regioselectivity using palladium catalysts .
Hydroxypropyl Functionalization : Employ reductive amination or Grignard addition to install the 3-hydroxypropyl moiety, monitored by TLC (as in ) .
Purification : Use column chromatography (silica gel, gradient elution) and recrystallization for high-purity isolation .
Basic: How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
Structural validation requires complementary techniques:
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and stereochemistry. For example, fluorine’s deshielding effect in NMR distinguishes its position .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions .
Advanced: How to address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic effects or impurities:
- Dynamic NMR : Detect rotational barriers or tautomerism by variable-temperature NMR .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
- Crystallographic Cross-Verification : Compare NMR-derived conformers with X-ray structures to identify dominant conformations .
- Impurity Profiling : Use HPLC-MS to identify byproducts interfering with spectral interpretation .
Advanced: What challenges arise in crystallographic refinement of this benzamide derivative?
Methodological Answer:
Key challenges include:
- Disorder in Flexible Groups : The hydroxypropyl and thiophenyl moieties may exhibit positional disorder. Use SHELXL’s PART/SUMP instructions to model disorder and apply restraints .
- Twinned Crystals : If twinning is detected (e.g., via ROTAX in SHELX), apply twin-law matrices (e.g., -1 0 0 / 0 -1 0 / 0 0 -1) for refinement .
- Weak Diffraction : Optimize cryoprotection (e.g., glycerol) and collect high-resolution data (>1.0 Å) to resolve light atoms (e.g., fluorine) .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Hydrolytic Sensitivity : The benzamide bond may hydrolyze under acidic/basic conditions. Store in anhydrous solvents (e.g., THF, DMF) at -20°C .
- Light Sensitivity : Thiophene derivatives often degrade under UV light. Use amber glassware and conduct reactions under inert gas (N) .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures and optimize reaction conditions .
Advanced: How to design derivatives to probe structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Targeted Modifications :
- Benzamide Core : Replace chlorine/fluorine with other halogens (e.g., bromine) to study electronic effects .
- Thiophene Substituents : Introduce methyl or nitro groups to assess steric/electronic impacts on binding .
- Hydroxypropyl Chain : Vary chain length or replace hydroxyl with methoxy to study hydrophilicity .
- Screening Workflow :
- Parallel Synthesis : Use automated liquid handlers for high-throughput derivative synthesis .
- Biological Assays : Pair with enzyme inhibition or receptor-binding studies (e.g., fluorescence polarization) .
Basic: What analytical techniques are suitable for purity assessment?
Methodological Answer:
- HPLC-PDA : Quantify impurities using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Elemental Analysis : Confirm C, H, N, S, and F content within ±0.4% of theoretical values .
- Melting Point Analysis : Sharp melting range (<2°C) indicates high crystallinity .
Advanced: How to resolve synthetic bottlenecks in scaling up the hydroxypropyl-thiophene intermediate?
Methodological Answer:
- Optimize Coupling Efficiency : Use Buchwald-Hartwig amination with XPhos precatalysts to improve yield .
- Continuous Flow Chemistry : Implement flow reactors for exothermic steps (e.g., Grignard addition) to enhance safety and reproducibility .
- Byproduct Mitigation : Add scavenger resins (e.g., QuadraPure™) to remove unreacted acyl chloride .
Basic: What safety protocols are essential for handling fluorinated and chlorinated intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and face shields to prevent skin/eye contact .
- Waste Disposal : Neutralize halogenated waste with 10% sodium bicarbonate before disposal .
- Fume Hoods : Conduct all reactions in certified fume hoods with HEPA filters to capture volatile toxicants .
Advanced: How to computationally model the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Train models with Gaussian-derived electrostatic potential (ESP) maps and Hammett constants for substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
